Cas no 4583-76-0 (3H-Indazol-3-one, 1-butyl-1,2-dihydro-)

3H-Indazol-3-one, 1-butyl-1,2-dihydro- Chemical and Physical Properties
Names and Identifiers
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- 3H-Indazol-3-one, 1-butyl-1,2-dihydro-
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3H-Indazol-3-one, 1-butyl-1,2-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8961913-1.0g |
1-butyl-2,3-dihydro-1H-indazol-3-one |
4583-76-0 | 95% | 1.0g |
$0.0 | 2023-01-09 |
3H-Indazol-3-one, 1-butyl-1,2-dihydro- Related Literature
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Stephen Caddick RSC Adv., 2013,3, 14975-14978
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
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Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
Additional information on 3H-Indazol-3-one, 1-butyl-1,2-dihydro-
Comprehensive Overview of 3H-Indazol-3-one, 1-butyl-1,2-dihydro- (CAS No. 4583-76-0)
3H-Indazol-3-one, 1-butyl-1,2-dihydro- (CAS No. 4583-76-0) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound belongs to the indazole family, a class of nitrogen-containing heterocycles known for their versatility in drug discovery and material science. The presence of a butyl substituent at the 1-position of the dihydroindazolone core further enhances its lipophilicity, making it a promising candidate for various biomedical applications.
In recent years, the demand for indazole derivatives has surged, driven by their role as key intermediates in the synthesis of bioactive molecules. Researchers are particularly interested in CAS No. 4583-76-0 due to its potential as a building block for kinase inhibitors and anti-inflammatory agents. The compound's ability to modulate enzymatic activity has made it a focal point in studies targeting cancer therapeutics and neurodegenerative diseases, aligning with current trends in precision medicine and personalized healthcare.
The synthesis of 3H-Indazol-3-one, 1-butyl-1,2-dihydro- typically involves multi-step organic reactions, including cyclization and alkylation processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production, reflecting the growing emphasis on green chemistry and sustainable manufacturing. These innovations address the rising consumer interest in eco-friendly chemical processes and reduced environmental impact, which are frequently searched topics in scientific forums and AI-driven queries.
From a structural perspective, the dihydroindazolone scaffold exhibits remarkable stability and bioavailability, attributes highly sought after in drug design. Computational studies, including molecular docking and QSAR modeling, have been employed to predict its interactions with biological targets, a methodology increasingly popular among researchers leveraging AI in drug discovery. This aligns with the broader industry shift toward digital transformation and data-driven research, topics frequently discussed in academic and industrial circles.
Beyond pharmaceuticals, CAS No. 4583-76-0 has potential applications in agrochemicals and functional materials. Its derivatization can yield compounds with herbicidal or insecticidal properties, addressing global concerns about food security and sustainable agriculture. Additionally, its π-conjugated system makes it a candidate for organic electronics, such as OLEDs and sensors, tapping into the booming market for smart materials.
Quality control and analytical characterization of 3H-Indazol-3-one, 1-butyl-1,2-dihydro- are critical for ensuring its efficacy and safety. Techniques like HPLC, NMR, and mass spectrometry are routinely used to verify its purity and structural integrity. These methods resonate with the increasing demand for high-purity chemicals in research and industry, a topic frequently queried in search engines by professionals seeking reliable analytical protocols.
In conclusion, 3H-Indazol-3-one, 1-butyl-1,2-dihydro- (CAS No. 4583-76-0) represents a multifaceted compound with broad applicability across diverse scientific domains. Its relevance to drug development, green chemistry, and advanced materials underscores its importance in contemporary research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in healthcare, agriculture, and technology.
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